2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
“2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds are important pharmacophores .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones has been reported to be achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .
Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidin-4(3H)-ones typically involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .
Scientific Research Applications
Crystal Structure Analysis
Research on compounds similar to the one often involves detailed crystallographic studies to understand their structural characteristics. For instance, studies on (diaminopyrimidin-2-yl)thioacetamide derivatives have provided insights into their molecular conformations, showing folded conformations and specific inclinations between pyrimidine and benzene rings. Such structural analyses can aid in understanding the compound's chemical behavior and potential interactions with biological targets (Subasri et al., 2017).
Anticancer and Antimicrobial Applications
Thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer and antimicrobial properties. Studies have synthesized novel analogs aiming to inhibit key enzymes or pathways in cancer cells or bacteria, demonstrating the versatility of these compounds in drug development. For example, compounds designed to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have shown promise as dual inhibitors with potential applications in cancer therapy (Gangjee et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing their function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and metabolic processes .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, such as the modulation of enzyme activity, alteration of membrane permeability, and induction of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, solubility, and interaction with its targets .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-29-16-8-9-17(19(12-16)30-2)24-20(27)14-32-23-25-18-10-11-31-21(18)22(28)26(23)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTDZQZPVWMJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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